molecular formula C10H10FNO B13259249 1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde

1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13259249
M. Wt: 179.19 g/mol
InChI Key: XTMMFRBDAMRDIZ-UHFFFAOYSA-N
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Description

1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C10H10FNO. It is characterized by a cyclopropane ring attached to a carbaldehyde group and a fluoropyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 5-fluoropyridine with cyclopropane-1-carbaldehyde under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The cyclopropane ring may contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

  • 1-(5-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid
  • 1-(5-Fluoropyridin-3-yl)cyclopropane-1-methanol

Comparison: 1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to similar compounds with carboxylic acid or alcohol groups. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

1-[(5-fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H10FNO/c11-9-3-8(5-12-6-9)4-10(7-13)1-2-10/h3,5-7H,1-2,4H2

InChI Key

XTMMFRBDAMRDIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=CN=C2)F)C=O

Origin of Product

United States

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